

Application Notes and Protocols for the Analytical Determination of Sulfamonomethoxine

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Compound of Interest

Compound Name: Sulfamonomethoxine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical methods for the quantitative determination of **sulfamonomethoxine** in various matrices. The protocols detailed below are intended to guide researchers in the accurate and reliable measurement of this long-acting sulfonamide antibiotic.

Introduction

Sulfamonomethoxine is a widely used antibacterial agent in veterinary medicine.^[1] Its use necessitates sensitive and specific analytical methods for monitoring its residues in food products of animal origin to ensure consumer safety and for pharmacokinetic studies in drug development.^{[2][3]} This document outlines several established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE), for the analysis of **sulfamonomethoxine**.

Analytical Methods Overview

A variety of methods have been developed for the detection and quantification of **sulfamonomethoxine**. Chromatographic techniques such as HPLC and LC-MS/MS are the most common due to their high sensitivity and selectivity.^[4] Capillary electrophoresis offers an

alternative with high separation efficiency.^[5] Other methods like enzyme-linked immunosorbent assay (ELISA) and biosensors can be used for rapid screening purposes.^{[2][6]}

The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For confirmatory analysis and residue monitoring, LC-MS/MS is often the preferred technique.^{[4][7]}

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for the determination of **sulfamonomethoxine** and other sulfonamides.

Table 1: HPLC Methods for Sulfonamide Analysis

Analyte(s)	Matrix	Column	Mobile Phase	Detection	Limit of Detection (LOD) / Limit of Quantification (LOQ)	Reference
Sulfamethoxazole & Trimethoprim	Liquid Suspension	C18 (25 cm x 4.6 mm, 5 µm)	Methanol: Water (6:4), pH 2.6 with phosphoric acid	UV at 254 nm	Not Specified	[8]
Sulfamethoxazole & Trimethoprim	Human Plasma	C8 (250 mm x 4.6 mm, 5 µm)	Potassium hydrogen phosphate, acetonitrile, methanol, water, pH 6.2	UV (Max plot)	LOQ: 50 ng/mL (SMX), 10 ng/mL (TMP)	[9]
Trimethoprim & Sulfadimethoxine Sodium	Oral Liquid Dosage Form	ODS (250 x 4.6 mm, 5 µm)	Water:Acetonitrile:Triethylamine (700:299:1), pH 5.7	UV at 254 nm	Not Specified	[10]
Sulfonamides	Poultry Meat & Eggs	C18 (25 cm x 0.46 cm, 5 µm)	0.01 M KH ₂ PO ₄ buffer:Methanol (70:30)	UV at 265 nm	LOD: 0.02 µg/g (meat), 0.025 µg/mL (eggs)	[11]

Table 2: LC-MS/MS Methods for Sulfonamide Analysis

Analyte(s))	Matrix	Column	Mobile Phase	Ionization	Limit of Detection (LOD) / Limit of Quantific ation (LOQ)	Referenc e
Sulfamono methoxine & N4- acetyl metabolite	Tilapia	C18	Methanol and 5 mmol/L ammonium acetate (pH 3.5)	ESI+	Not Specified	[12]
Sulfametha zine & Sulfadimet hoxine	Animal Tissues	C18	Not Specified	Thermospr ay	LOD: 10 ng/g (Sulfadimet hoxine)	[13]
Sulfamono methoxine & Doxycyclin e	Fowl Tissues	Not Specified	Not Specified	UPLC- MS/MS	LOD: 2 µg/kg, LOQ: 10 µg/kg	[3]
Sulfonamid es & Quinolones	Fish Tissues	C18 (4.6 x 150 mm, 5 µm)	A: 0.5 mM ammonium acetate, 0.05% formic acid in water; B: Methanol	ESI	CCα: 1.62- 2.53 µg/kg, CCβ: 2.01- 3.13 µg/kg	[7]
12 Sulfonamid es	Cattle & Fish Muscle	Not Specified	Not Specified	ESI+	LOQ: 3-13 ppb (trout), 6-15 ppb (bovine)	[14]

22						
Sulfonamides, Trimethoprim & Dapsone	Honey	Not Specified	Not Specified	LC-MS/MS	Not Specified	[15]

Table 3: Capillary Electrophoresis and Other Methods

Analyte(s)	Matrix	Method	Key Parameters	Limit of Detection (LOD) / Limit of Quantification (LOQ)	Reference
9 Sulfonamides	Meat & Ground Water	CZE with UV-Vis	Buffer: 45 mM sodium phosphate, 10% methanol, pH 7.3	LOD: 2.59 to 22.95 µg/L	[16]
Sulfamerazine, Sulfamethazine, Sulfamethizole	River Water	CZE with stacking	Synergistic stacking approach	LOQ: 0.01-0.03 µg/mL	[17]
Sulfadimidine, Sulfadiazine, Sulfathiazole	Pork, Chicken, Milk	CZE with Chemiluminescence	Buffer: 12.0 mM sodium borate	LOD: 0.65-3.14 µg/mL	[18]
Sulfamethoxazole	Meat	Electrochemical Sensor	Square-wave voltammetry	LOD: 0.04 µM	[19]

Experimental Protocols

Protocol 1: HPLC-UV for Sulfamethoxazole and Trimethoprim in Liquid Suspension

This protocol is adapted from a method for the simultaneous determination of sulfamethoxazole and trimethoprim.[8]

1. Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector.
- C18 analytical column (25 cm × 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

- Methanol (HPLC grade).
- Water (HPLC grade).
- Phosphoric acid.
- Sulfamethoxazole and Trimethoprim reference standards.

3. Chromatographic Conditions:

- Mobile Phase: Methanol and water (60:40 v/v), with the pH adjusted to 2.6 using dilute phosphoric acid.
- Flow Rate: 1.0 mL/minute.
- Injection Volume: 20 µL.
- Column Temperature: 40°C.
- Detection Wavelength: 254 nm.

4. Standard Solution Preparation:

- Prepare individual stock solutions of sulfamethoxazole and trimethoprim in the mobile phase.
- Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve the desired concentrations.

5. Sample Preparation:

- Accurately weigh a portion of the liquid suspension.
- Dilute the sample with the mobile phase to a suitable concentration within the linear range of the method.
- Filter the diluted sample through a 0.45 µm syringe filter before injection.

6. Analysis:

- Inject the standard solutions to establish the calibration curve.
- Inject the prepared sample solutions.
- Quantify the analytes in the samples by comparing their peak areas with the calibration curve.

Protocol 2: LC-MS/MS for Sulfamonomethoxine in Tilapia Tissue

This protocol is based on a method for the determination of **sulfamonomethoxine** and its metabolite in tilapia.[\[12\]](#)

1. Instrumentation:

- Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
- C18 reversed-phase column.

2. Reagents and Materials:

- Methanol (LC-MS grade).
- Ammonium acetate.
- Formic acid.
- Water (LC-MS grade).
- **Sulfamonomethoxine** and N4-acetyl **sulfamonomethoxine** reference standards.

3. Chromatographic Conditions:

- Mobile Phase A: 5 mmol/L ammonium acetate aqueous solution, adjusted to pH 3.5 with formic acid.
- Mobile Phase B: Methanol.
- Elution: Gradient elution.
- Flow Rate: As optimized for the specific column and system.
- Injection Volume: As optimized.

4. Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode: Multiple Reaction Monitoring (MRM).
- Monitor specific precursor-to-product ion transitions for **sulfamonomethoxine** and its metabolite.

5. Sample Preparation:

- Homogenize the tilapia tissue sample.
- Perform a solvent extraction (e.g., with acetonitrile or a mixture of solvents).
- Centrifuge the extract to separate the supernatant.

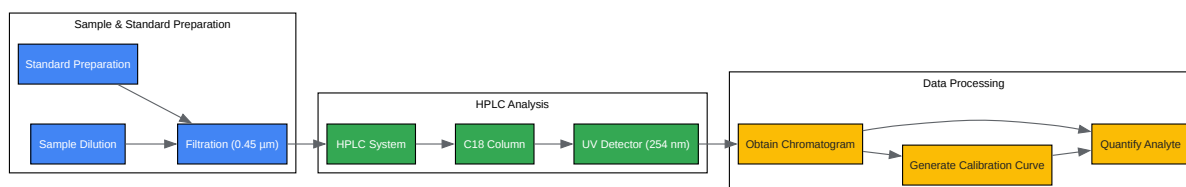
- Evaporate the supernatant to dryness and reconstitute in the mobile phase.
- Filter the reconstituted sample before injection.

6. Analysis:

- Inject the standard solutions to generate a calibration curve.
- Inject the prepared tissue extracts.
- Identify and quantify **sulfamonomethoxine** and its metabolite based on their retention times and MRM transitions.

Visualizations

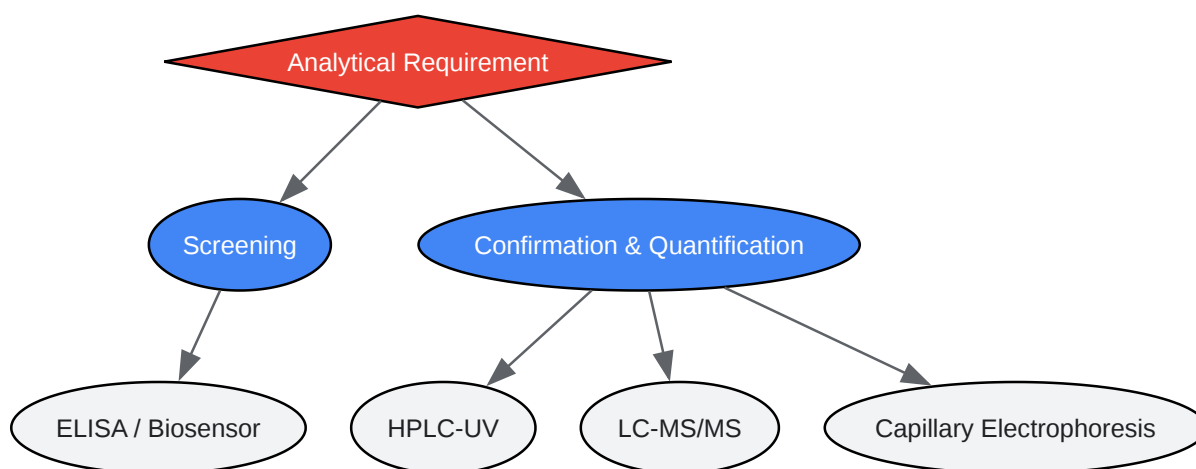
Experimental Workflow for HPLC Analysis



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Caption: Workflow for the HPLC-UV analysis of **sulfamonomethoxine**.

Logical Relationship of Analytical Method Selection



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Caption: Decision tree for selecting an appropriate analytical method.

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